2-(2-Chloro-6-nitrophenyl)acetonitrile
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Overview
Description
2-(2-Chloro-6-nitrophenyl)acetonitrile is an organic compound with the molecular formula C8H5ClN2O2. It is a derivative of benzeneacetonitrile and contains both chloro and nitro functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-nitrophenyl)acetonitrile typically involves the nitration of 2-chlorobenzyl cyanide. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring. Common reagents used in this process include concentrated nitric acid and sulfuric acid as the nitrating agents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration, and reaction time to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-nitrophenyl)acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.
Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products Formed
Amines: From the reduction of the nitro group.
Substituted Derivatives: From nucleophilic substitution reactions.
Oxidized Compounds: From oxidation reactions
Scientific Research Applications
2-(2-Chloro-6-nitrophenyl)acetonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of novel materials with specific properties, such as polymers and dyes.
Biological Studies: It is used in the study of enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-nitrophenyl)acetonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro group can undergo nucleophilic substitution. These interactions can affect various biochemical pathways and processes, making the compound useful in studying enzyme mechanisms and other biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-4-nitrophenyl)acetonitrile
- 2-(2-Chloro-5-nitrophenyl)acetonitrile
- 2-(2-Chloro-3-nitrophenyl)acetonitrile
Uniqueness
2-(2-Chloro-6-nitrophenyl)acetonitrile is unique due to the specific positioning of the chloro and nitro groups on the aromatic ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different chemical and physical properties, making it suitable for specific applications in organic synthesis and materials science .
Properties
Molecular Formula |
C8H5ClN2O2 |
---|---|
Molecular Weight |
196.59 g/mol |
IUPAC Name |
2-(2-chloro-6-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-2-1-3-8(11(12)13)6(7)4-5-10/h1-3H,4H2 |
InChI Key |
JBPSHVHTGBYCRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC#N)[N+](=O)[O-] |
Origin of Product |
United States |
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